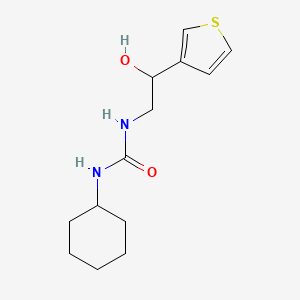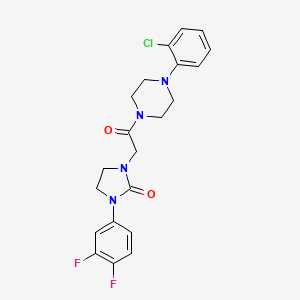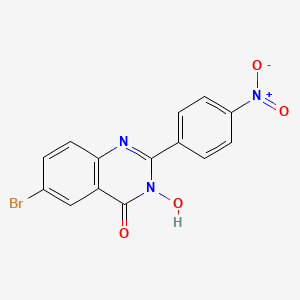
N-(2-chloro-6-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chloro-6-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.6 . This compound has been found to be a potent thrombin inhibitor .
Synthesis Analysis
The synthesis of “N-(2-chloro-6-fluorophenyl)acetamide” involves the reaction of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Molecular Structure Analysis
The InChI code for “N-(2-chloro-6-fluorophenyl)acetamide” is 1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
“N-(2-chloro-6-fluorophenyl)acetamide” is involved in the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide . This reaction is significant for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
Physical And Chemical Properties Analysis
“N-(2-chloro-6-fluorophenyl)acetamide” has a molecular weight of 187.6 . Its IUPAC name is N-(2-chloro-6-fluorophenyl)acetamide .
Aplicaciones Científicas De Investigación
Pesticide Potential and Characterization
- X-ray Powder Diffraction Characterization : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction, suggesting potential use as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
- Pesticide Metabolism : Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have explored metabolic pathways, including compounds similar to N-(2-chloro-6-fluorophenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Chemical Analysis
- Synthesis of Derivatives : Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have been synthesized and show potential anti-inflammatory activity (Sunder & Maleraju, 2013).
- Metabolic Pathways : Research on the metabolism of 3-chloro-4-fluoro-aniline in dog and rat, including derivatives like N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, provides insights into metabolic processes and interactions (Baldwin & Hutson, 1980).
Therapeutic and Pharmacological Research
- Thrombin Inhibition : 2-(2-Chloro-6-fluorophenyl)acetamides have been studied as potent thrombin inhibitors, relevant in pharmacological research for blood coagulation disorders (Lee et al., 2007).
- Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown promise in antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Agricultural Applications
- Herbicide Efficiency : Studies on chloroacetamide herbicides, including compounds similar to N-(2-chloro-6-fluorophenyl)acetamide, have explored their efficiency and behavior in agricultural settings (Banks & Robinson, 1986).
Propiedades
IUPAC Name |
N-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHRBFOTQDMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2608508.png)

![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/no-structure.png)


![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)
